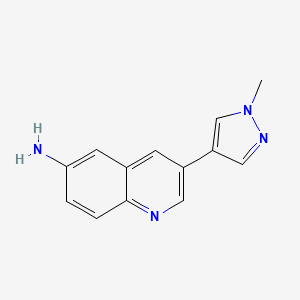

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

Übersicht

Beschreibung

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is a heterocyclic compound that combines a quinoline ring with a pyrazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine has been identified as a valuable scaffold for the development of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a promising candidate for drug discovery.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit the IKKβ-mediated NFκB pathway, which is crucial in cancer cell proliferation and survival. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoline core significantly enhance its inhibitory activity against cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

Antiviral Applications

The compound has also shown potential as an antiviral agent, particularly against enteroviruses such as Enterovirus D68 (EV-D68). Structure optimization studies revealed that specific modifications to the pyrazole moiety enhance antiviral activity .

Enzyme Inhibition Studies

The compound exhibits inhibitory effects on several enzymes, making it a candidate for treating diseases related to enzyme dysfunction.

Monoamine Oxidase Inhibition

Studies have indicated that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters . This property suggests potential applications in neurodegenerative diseases such as Parkinson's disease.

Table 3: Enzyme Inhibition Profiles

Structure Activity Relationship (SAR) Insights

The understanding of SAR is crucial for optimizing the efficacy and selectivity of compounds derived from this compound. Variations in substituents on both the quinoline and pyrazole rings can lead to significant changes in biological activity.

Key Findings from SAR Studies

Research indicates that electron-withdrawing groups at specific positions on the quinoline ring enhance activity against cancer and viral targets. Conversely, substitutions that increase steric hindrance can reduce efficacy .

Wirkmechanismus

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline and pyrazole moieties can interact with various biological pathways, influencing cellular processes and exhibiting pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-methyl-1H-pyrazol-4-yl)quinoline

- 6-aminoquinoline

- 1-methyl-1H-pyrazole-4-amine

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Biologische Aktivität

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound combines a quinoline ring with a pyrazole moiety, which is significant for its chemical behavior and biological activity. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Target Enzymes and Pathways

This compound has been identified as an inhibitor of phosphodiesterase 10A (PDE10A) , an enzyme that regulates intracellular levels of cyclic nucleotides. By inhibiting PDE10A, the compound alters levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling pathways.

Additionally, it has shown potential in inhibiting pathways related to cell proliferation and survival, such as FLT3-ITD and BCR-ABL , which are often implicated in various cancers.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against several pathogens, showing significant inhibition zones and minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

Antitumor Activity

The compound's ability to inhibit key pathways involved in tumor growth suggests its potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For example, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating superior efficacy compared to traditional anti-inflammatory drugs like diclofenac .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and stability under physiological conditions. Studies indicate that the compound maintains its activity over time but may experience gradual degradation at extended periods.

Study on Antimicrobial Efficacy

In a recent study evaluating various pyrazole derivatives, this compound was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized time-kill assays alongside MIC determinations to assess efficacy, revealing its potential as a therapeutic agent against resistant strains .

Anti-diabetic Activity Research

Another investigation focused on the anti-diabetic properties of related pyrazole compounds showed that they effectively inhibited α-glucosidase and α-amylase enzymes, key targets in diabetes management. The IC50 values reported were competitive with standard treatments, suggesting a promising avenue for further research into this compound's utility in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-am | Antimicrobial, Antitumor | Varies by target |

| 5-Methylpyrazole derivatives | Anti-inflammatory | 60.56 - 69.15 |

| Quinoline derivatives | Anticancer | Varies widely |

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRUSLSSTITICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.